Di-tert-butyl azodicarboxylate
Overview
Description
Di-tert-butyl azodicarboxylate is an organic compound with the molecular formula C₁₀H₁₈N₂O₄. It is a yellow crystalline solid that is primarily used as a reagent in organic synthesis. This compound is known for its role in the Mitsunobu reaction, which is a widely used method for converting alcohols into various functional groups.
Mechanism of Action
Target of Action
Di-tert-butyl azodicarboxylate (DBAD) is a reagent used in various chemical reactions. Its primary targets are organic compounds, particularly 1,3-dicarbonyl compounds and beta-keto esters . It interacts with these compounds to facilitate the formation of new bonds and structures.
Mode of Action
DBAD acts as an electrophile in chemical reactions. It is involved in the electrophilic amination of beta-keto esters, catalyzed by an axially chiral guanidine . This interaction results in the formation of new carbon-nitrogen bonds, enabling the synthesis of complex organic compounds.
Biochemical Pathways
DBAD is primarily used in the Mitsunobu reaction . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . The result is the formation of new C–O, C–S, and C–N bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that its physical properties, such as its solid form and storage temperature of 2-8°c , can impact its stability and reactivity.
Result of Action
The action of DBAD results in the formation of new organic compounds. For example, it serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . It is also utilized in the asymmetric Friedel-Crafts amination through a chiral organocatalyst .
Action Environment
The action of DBAD is influenced by environmental factors such as temperature and the presence of other reagents. For instance, its reactivity can be enhanced under aerobic conditions . Additionally, its stability can be affected by storage conditions, with a recommended storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Di-tert-butyl azodicarboxylate plays a significant role in biochemical reactions. It is used as a reactant for the preparation of hexapeptide key fragments via stereoselective selenocyclization/oxidative deselenylation or hydrazination/cyclization reactions . It also participates in asymmetric Michael addition reactions and the preparation of dipeptidyl peptidase IV dependent water-soluble prodrugs via the Mitsunobu reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in various chemical reactions. For instance, in the Mitsunobu reaction, it serves as an oxidizing agent, facilitating the conversion of alcohols to esters . The decomposition mechanism of this compound involves the cracking of C-O, C-C, N=N, C-N bonds, leading to the formation of various radical groups .
Temporal Effects in Laboratory Settings
The thermal decomposition of this compound has been studied using micro-calorimetry and STA-FTIR-MS instruments . The heat release per unit mass of this compound is 699.85 ± 52.88 kJ kg−1, and the activation energy calculated by the Friedman method ranges from 28.58 to 52.03 kJ mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl azodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with hydrazine. The reaction typically involves the use of a solvent such as tetrahydrofuran and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl azodicarboxylate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly in the Mitsunobu reaction.
Common Reagents and Conditions
Oxidation: Common reagents include copper catalysts and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: The Mitsunobu reaction typically involves triphenylphosphine and an alcohol as reagents.
Major Products
Oxidation: Produces oxidized organic compounds.
Reduction: Forms hydrazine derivatives.
Substitution: Yields various functionalized organic compounds, depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl azodicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- Diethyl azodicarboxylate
- Diisopropyl azodicarboxylate
- Di-tert-butyl dicarbonate
Uniqueness
Di-tert-butyl azodicarboxylate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions where selective activation of specific functional groups is desired.
Properties
IUPAC Name |
tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQWQOAUQFORH-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-50-8 | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 870-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.